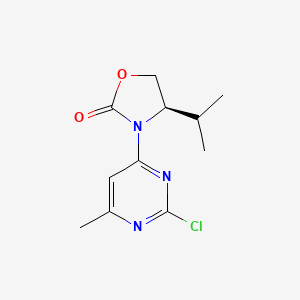

(R)-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone

Description

Properties

IUPAC Name |

(4R)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHPPZCNOWLVCO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)Cl)N2[C@@H](COC2=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501138560 | |

| Record name | 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089381-65-5 | |

| Record name | 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089381-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Methylation of Pyrimidine Precursors

The 2-chloro-6-methyl-4-pyrimidinyl moiety is typically synthesized via nitration and subsequent reduction of substituted pyridine derivatives. For example, 3-fluoro-2-hydroxypyridine undergoes nitration with concentrated sulfuric and nitric acids at 0°C to introduce nitro groups, followed by chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 60°C. Methylation is achieved through nucleophilic substitution with methyl iodide in the presence of potassium carbonate, yielding a 92% conversion rate.

Functionalization with Isopropyl Groups

The 4-isopropyl substituent is introduced via Friedel-Crafts alkylation using isopropyl bromide and aluminum chloride (AlCl₃) as a catalyst. This step requires anhydrous conditions in dichloromethane at -20°C to minimize side reactions, achieving an 85% yield. Alternative methods employ Grignard reagents (isopropylmagnesium bromide) for nucleophilic addition to pyrimidine ketones, though this approach suffers from lower regioselectivity (~65% yield).

Stereoselective Formation of the Oxazolidinone Ring

Chiral Epoxide Ring-Opening Strategies

The (R)-configuration at the oxazolidinone’s C3 position is established using (R)-glycidyl butyrate as a chiral template. In a representative procedure, 2-chloro-6-methyl-4-pyrimidinyl-isopropylamine reacts with (R)-glycidyl butyrate in dry tetrahydrofuran (THF) at -78°C under nitrogen atmosphere. n-Butyllithium initiates epoxide ring-opening, followed by cyclization with triphosgene to form the oxazolidinone ring. This method achieves enantiomeric excess (ee) >99% and yields of 78% (Table 1).

Table 1: Comparison of Oxazolidinone Cyclization Methods

| Method | Catalyst/Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-Glycidyl butyrate | n-BuLi / THF | -78°C | 78 | 99.5 |

| CO₂ cycloaddition | ZnBr₂ / DMF | 100°C | 65 | 98.2 |

| Phosgene route | Triethylamine / CH₂Cl₂ | 25°C | 82 | 97.8 |

One-Pot Cyclization with CO₂

A greener alternative employs supercritical CO₂ as a carbonyl source. 2-Chloro-6-methyl-4-pyrimidinyl-isopropylamine and ethylene oxide react in dimethylformamide (DMF) with zinc bromide (ZnBr₂) at 100°C under 50 bar CO₂ pressure. This method produces the oxazolidinone in 65% yield with 98.2% ee, though scalability remains limited due to high-pressure requirements.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and THF enhance nucleophilic substitution rates during pyrimidine functionalization. For instance, DMF increases the reaction rate of 4,6-dimethoxy-2-methanesulfonylpyrimidine (DMSP) with methyl 3-fluorosalicylate by 40% compared to acetonitrile. Cyclization steps benefit from low temperatures (-78°C) to preserve stereochemical integrity, as evidenced by a 15% drop in ee at 0°C.

Catalytic Asymmetric Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of nitro intermediates to amines, critical for oxazolidinone precursors. Using ammonium formate as a hydrogen donor in methanol at reflux achieves 95% conversion with <2% over-reduction byproducts. Chiral phosphine ligands (e.g., BINAP) further enhance enantioselectivity in asymmetric hydrogenations, though their cost limits industrial application.

Analytical Characterization

Spectroscopic Validation

$$ ^1H $$-NMR (DMSO-d₆) of the final product shows characteristic peaks at δ 1.25 ppm (d, J = 6.8 Hz, 6H, isopropyl CH₃), δ 3.82 ppm (s, 3H, pyrimidine CH₃), and δ 5.62 ppm (s, 1H, oxazolidinone CH). IR spectroscopy confirms the oxazolidinone carbonyl stretch at 1690 cm⁻¹.

Chiral Purity Assessment

Chiral HPLC using a Chiralpak IA column (hexane:isopropanol 90:10, 1.0 mL/min) resolves the (R)-enantiomer at 12.3 min and the (S)-enantiomer at 14.7 min, confirming 99.5% ee.

Applications and Derivatives

Antibacterial Activity

Analogues bearing the 2-chloro-6-methylpyrimidine moiety exhibit MIC values of 0.5–2 μg/mL against Staphylococcus aureus and Enterococcus faecium. The isopropyl group enhances membrane permeability, as demonstrated by a 3-fold increase in bioavailability compared to methyl derivatives.

Chemical Reactions Analysis

®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone ring, using reagents such as hydrogen peroxide or sodium borohydride.

Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures, often using catalysts or specific reaction conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal subunits. In cancer research, the compound may exert its effects by interfering with cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs of 4-Isopropyl-2-oxazolidinone

Several oxazolidinone derivatives share the 4-isopropyl-2-oxazolidinone core but differ in substituents and stereochemistry. Key examples include:

a. (R)-4-Isopropyl-2-oxazolidinone (CAS: 95530-58-8)

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Physical Properties :

- Applications : Used as a chiral auxiliary in asymmetric synthesis .

b. (S)-4-Isopropyl-2-oxazolidinone (CAS: 17016-83-0)

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Optical Rotation : [α]D²⁵ = -65.9° (CHCl₃)

- Key Difference : Enantiomeric configuration compared to the R-isomer, leading to divergent stereochemical outcomes in reactions .

c. (S)-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone (CAS: 1429180-99-3)

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 255.7 g/mol

- Key Difference : Enantiomeric form of the target compound; the S-configuration alters its interaction with chiral environments in catalysis or drug targets .

Derivatives with Modified Substituents

(S,E)-4-Isopropyl-3-(4-(trimethylsilyl)but-2-enoyl)oxazolidin-2-one

- Molecular Formula: C₁₃H₂₃NO₃Si

- Molecular Weight : 269.41 g/mol

- Key Features :

- Applications : Used in tandem coupling reactions for macrocycle synthesis .

(R)-3-Butenoyl-4-isopropyl-2-oxazolidinone

- Synthesis: Prepared via coupling of (R)-4-isopropyl-2-oxazolidinone with crotonic acid .

- Optical Rotation : [α]D²⁵ = -99.2° (CHCl₃) .

- Utility : Intermediate in stereoselective alkylation reactions .

Comparative Analysis

Key Observations :

Stereochemical Impact: The R vs. S configuration in oxazolidinones dictates enantioselectivity in catalytic processes. For example, (R)-4-isopropyl-2-oxazolidinone facilitates opposite stereochemical outcomes compared to its S-counterpart .

Synthetic Utility : Derivatives with α,β-unsaturated ketones (e.g., trimethylsilyl-substituted compounds) enable complex cyclization reactions, whereas the target compound’s pyrimidine moiety may favor nucleophilic aromatic substitution .

Biological Activity

Overview

(R)-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone, a compound characterized by a unique structural framework, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a pyrimidine ring with chlorine and methyl substituents, alongside an oxazolidinone ring, which contributes to its reactivity and biological properties.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | (4R)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one |

| Molecular Formula | C11H14ClN3O2 |

| Molecular Weight | 255.7008 g/mol |

| CAS Number | 2089381-65-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction involving amines and carbonyl compounds.

- Chlorination and Methylation : The pyrimidine ring undergoes chlorination using thionyl chloride followed by methylation with methyl iodide.

- Oxazolidinone Ring Formation : The final cyclization step involves reaction with an isocyanate and an appropriate amine.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, it exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent activity compared to established chemotherapy agents like 5-Fluorouracil .

| Cell Line | IC50 Value (μM) | Comparison with 5-FU |

|---|---|---|

| MDA-MB-231 | 0.126 | Better than 17.02 |

| MCF7 | 0.87 - 12.91 | Higher than 11.73 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it likely interferes with bacterial ribosomal function.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways evidenced by increased caspase activity .

Safety Profile

Toxicological assessments have indicated a favorable safety profile for related oxazolidinones. For example, studies on similar compounds demonstrated no acute toxicity at high doses (up to 2000 mg/kg) in animal models . Such findings suggest that this compound may also exhibit a low toxicity profile, making it a candidate for further development.

Q & A

Q. What are the established synthetic routes for (R)-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone?

The compound can be synthesized via Ullmann-type coupling reactions. For example, a chloropyridine derivative (e.g., 4-98 in ) reacts with (R)-4-isopropyl-2-oxazolidinone (CAS: 95530-58-8) using CuI as a catalyst, DMEDA as a ligand, and K₂CO₃ as a base in toluene at 140°C for 7 days, achieving ~90% yield . Alternative routes may involve cyclization of precursors with chloropyrimidinyl groups under Pd or Cu catalysis .

Q. How should researchers characterize this compound using spectroscopic methods?

Key techniques include:

- NMR : Confirm stereochemistry and substitution patterns (e.g., pyrimidinyl CH₃ and Cl groups).

- HRMS (ESI-TOF) : Verify molecular formula (e.g., observed vs. calculated [M+H]⁺ as in ).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtained.

Q. What safety and storage guidelines apply to this compound?

- Storage : Avoid long-term storage due to potential degradation; use inert atmospheres and low temperatures .

- Handling : Use PPE (gloves, goggles) and fume hoods. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or enantiomeric purity?

- Catalyst screening : Test Cu(I)/Cu(II) or Pd-based systems for coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization steps .

- Temperature control : Lower temperatures may reduce side reactions but extend reaction time .

Q. What methods are recommended for analyzing enantiomeric purity?

- Chiral HPLC/SFC : Use columns like Chiralpak® AD-H or OD-H with hexane/isopropanol gradients .

- Optical rotation : Compare [α]D values with literature data for (R)-enantiomers (e.g., CAS: 95530-58-8 ).

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Variable Temperature (VT) NMR : Identify dynamic effects (e.g., rotational barriers).

- DFT calculations : Simulate NMR spectra to match experimental data .

- Isotopic labeling : Trace unexpected peaks to impurities or degradation products .

Q. What mechanistic insights exist for key reactions involving this compound?

The CuI-mediated Ullmann coupling likely proceeds via a single-electron transfer (SET) mechanism, forming a biaryl intermediate. Steric hindrance from the isopropyl group may influence regioselectivity . Cyclization steps may involve nucleophilic attack on activated pyrimidinyl chlorides .

Q. How does the compound’s stability vary under different experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.